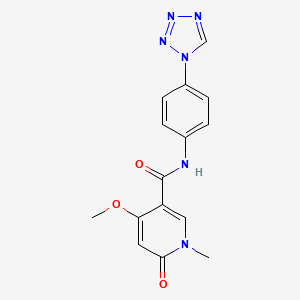
2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenyl group, a pyranone ring, and a trifluoromethylbenzyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-phenylpiperazine.
Synthesis of the Pyranone Ring: The pyranone ring is synthesized through a cyclization reaction involving appropriate precursors such as diketones and aldehydes under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyranone ring and the trifluoromethylbenzyl ether group. This is typically achieved through nucleophilic substitution reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzyl ether moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or benzyl derivatives.
Aplicaciones Científicas De Investigación
2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays to understand its biological activity.
Mecanismo De Acción
The mechanism of action of 2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- **5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-
2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one: Lacks the trifluoromethylbenzyl ether group, resulting in different chemical properties.
Propiedades
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O3/c25-24(26,27)19-8-6-18(7-9-19)16-32-23-17-31-21(14-22(23)30)15-28-10-12-29(13-11-28)20-4-2-1-3-5-20/h1-9,14,17H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOVSLPSPKWWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2620209.png)
![1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one](/img/structure/B2620211.png)




![2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)
![Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2620221.png)
![ethyl 4-{[1,1'-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate](/img/structure/B2620225.png)

